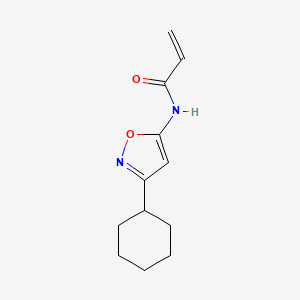
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Walter and Eliza Hall Institute of Medical Research in Melbourne, Australia. CX-5461 has shown promise as a potential anticancer agent, as it selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription.
作用机制
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA (rRNA) synthesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide also inhibits rRNA synthesis, which has downstream effects on protein synthesis and cell growth. In addition, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors.
实验室实验的优点和局限性
One advantage of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide is its selectivity for cancer cells with high levels of rDNA transcription, which makes it a potentially effective anticancer agent. However, this selectivity also limits its use to certain cancer types. Additionally, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have off-target effects on other RNA polymerases, which may limit its specificity for RNA polymerase I. Another limitation is the potential for toxicity, as N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to induce DNA damage and apoptosis in normal cells as well.
未来方向
There are several potential future directions for research on N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide. One area of interest is the development of biomarkers to identify patients who are likely to respond to N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide treatment. Another area of interest is the combination of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its efficacy. Finally, there is interest in developing second-generation N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide analogs with improved selectivity and reduced toxicity.
合成方法
The synthesis of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide involves several steps, starting with the reaction of cyclohexylamine with 2-bromoacetophenone to form 3-cyclohexylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-cyclohexyl-5-hydroxyacetophenone oxime, which is subsequently converted to the oxazole ring by reaction with phosphorus oxychloride. The final step involves the reaction of the oxazole intermediate with propargylamine to form N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide.
科学研究应用
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a hallmark of many cancer types. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells.
属性
IUPAC Name |
N-(3-cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2,8-9H,1,3-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROURNXKAKLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NO1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

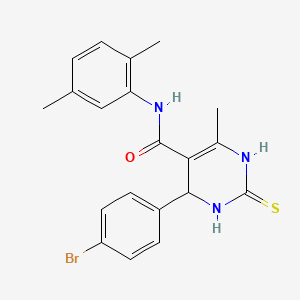
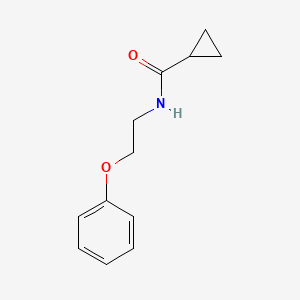
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)
![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)
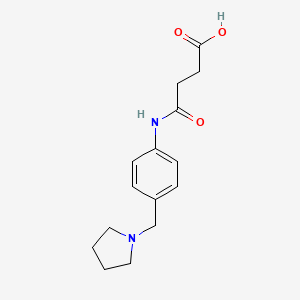
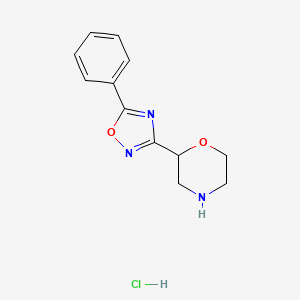
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
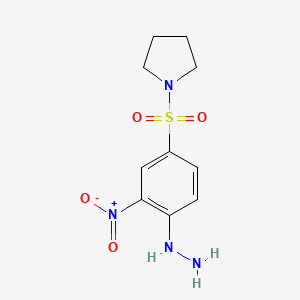
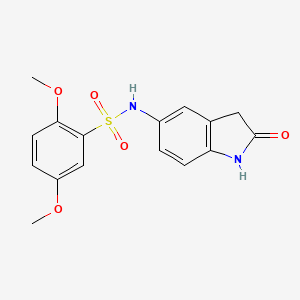
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)